molecular formula C12H18O2S B6307540 Methyl 5-hexylthiophene-2-carboxylate CAS No. 74965-79-0

Methyl 5-hexylthiophene-2-carboxylate

Cat. No.: B6307540
CAS No.: 74965-79-0
M. Wt: 226.34 g/mol
InChI Key: RCZYWIVZGGFIOB-UHFFFAOYSA-N
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Description

Methyl 5-hexylthiophene-2-carboxylate is an organic compound with the molecular formula C12H18O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hexylthiophene-2-carboxylate typically involves the esterification of 5-hexylthiophene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 5-hexylthiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, its bioactive derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

  • Methyl 5-hexylthiophene-3-carboxylate
  • Methyl 5-hexylthiophene-4-carboxylate
  • Ethyl 5-hexylthiophene-2-carboxylate

Comparison: Methyl 5-hexylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different electronic properties, making it suitable for specific applications in organic electronics and materials science .

Properties

IUPAC Name

methyl 5-hexylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZYWIVZGGFIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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